![molecular formula C15H12BrN3O4S B2522128 5-bromo-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 941961-65-5](/img/structure/B2522128.png)
5-bromo-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been involved in studies focusing on the synthesis of various organic compounds through different catalytic and non-catalytic approaches, highlighting its role in developing new chemical entities with potential applications in material science and pharmaceuticals (Kanwal et al., 2022).
- Crystal Structure Analysis : Research on compounds similar to "5-bromo-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide" has also included crystal structure determination and Hirshfeld surface analysis, providing insights into the molecular interactions and stability of such compounds (Prabhuswamy et al., 2016).
Biological Activity Studies
- Antimicrobial and Anti-Proliferative Activities : Some studies have explored the antimicrobial and anti-proliferative potentials of compounds structurally related to "this compound", indicating their usefulness in developing new therapeutic agents (Al-Wahaibi et al., 2021).
- Photostabilizers for Polymers : Research has also been conducted on thiophene derivatives for their application as photostabilizers, suggesting potential use in material science for enhancing the durability of polymers under UV light exposure (Balakit et al., 2015).
Computational Studies and Applications
- Computational Analysis and Nonlinear Optical Properties : The compound and its derivatives have been the subject of computational studies, including DFT calculations to explore their electronic structure and nonlinear optical (NLO) properties. These studies indicate potential applications in the field of materials science, particularly in the development of new materials for optical and electronic devices (Kanwal et al., 2022).
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Biochemical pathways
Again, without specific information, it’s hard to say exactly which pathways this compound affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that they may affect a wide range of biochemical pathways.
properties
IUPAC Name |
5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-5-8(6-10(7-9)22-2)14-18-19-15(23-14)17-13(20)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGDZISGKZCTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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